Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC13681120
Molecular Formula: C11H15ClFNO2
Molecular Weight: 247.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFNO2 |
|---|---|
| Molecular Weight | 247.69 g/mol |
| IUPAC Name | methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H |
| Standard InChI Key | YRWOKMPWSATUGI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride. Its molecular formula is CHClFNO, derived from the combination of a 3-fluoro-4-methylphenyl group (CHF), a propanoate methyl ester backbone (CHNO), and a hydrochloride counterion (HCl) . The molecular weight is calculated as 255.69 g/mol, consistent with analogs such as methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride (249.66 g/mol) and methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride (249.66 g/mol) .
Structural Characterization
Key structural identifiers include:
-
SMILES: COC(=O)C(N)CC1=CC(=C(C=C1)F)C.Cl
-
InChIKey: AFWVPBNGGZFFEJ-UHFFFAOYSA-N (derived from non-salt analog )
The 3-fluoro and 4-methyl substituents on the phenyl ring influence electronic distribution and steric effects, potentially affecting reactivity and binding interactions .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis data exists for the target compound, analogous hydrochlorides are typically prepared via:
-
Esterification of α-Amino Acids: Reaction of 2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid with methanol under acidic conditions .
-
Salt Formation: Treatment of the free base with hydrochloric acid to improve crystallinity and stability .
For example, methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is synthesized by dissolving the free base in anhydrous ether and bubbling HCl gas through the solution .
Purification and Characterization
Purification methods for similar compounds include recrystallization from ethanol/water mixtures and chromatography (e.g., silica gel with CHCl/MeOH) . Analytical techniques such as NMR (H, C, F), IR, and mass spectrometry confirm structure and purity .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents like water and methanol but limited solubility in non-polar solvents (e.g., hexane). Analogous compounds show stability under refrigerated (2–8°C) and anhydrous conditions but may decompose upon prolonged exposure to light or moisture .
Table 1: Comparative Physicochemical Data for Related Hydrochlorides
Spectroscopic Profiles
-
H NMR: Key signals include a singlet for the methyl ester (δ 3.6–3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and a broad peak for the ammonium proton (δ 8.0–8.5 ppm) .
-
IR: Stretching vibrations for C=O (1740 cm), NH (2700–3000 cm), and C-F (1100 cm) .
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
Amino acid hydrochlorides are widely used as intermediates in drug synthesis. For instance, methyl (S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride is a precursor to protease inhibitors, while methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is employed in antipsychotic drug development. The target compound’s fluorine and methyl groups may enhance blood-brain barrier penetration, suggesting potential in central nervous system (CNS) therapeutics .
Agrochemical Research
Fluorinated phenylpropanoates are explored as herbicides and fungicides due to their stability and bioactivity. The 3-fluoro-4-methyl substitution could mitigate metabolic degradation in plants, extending efficacy .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; rinse with water |
| Inhalation | Use fume hood; monitor air quality |
| Storage | Keep in airtight container, protected from light |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume